molecular formula C9H12OS B1428973 (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 666743-52-8

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B1428973
CAS No.: 666743-52-8
M. Wt: 168.26 g/mol
InChI Key: BZUCROKDRHBEBG-ZETCQYMHSA-N
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Description

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a benzene ring, a methyl group, and a methylthio group

Properties

IUPAC Name

(1S)-1-(2-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCROKDRHBEBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol typically involves the alkylation of benzene with methanol in the presence of a catalyst. One common method involves using H-ZSM-5 zeolites as catalysts, which facilitate the formation of the desired product through a series of reactions . The reaction conditions often include high temperatures and specific pressure conditions to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalyst and reaction parameters is crucial for achieving high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the benzene ring or other functional groups.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzene ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development, particularly targeting inflammatory diseases and certain cancers. Its ability to modulate enzyme activity positions it as a candidate for anti-inflammatory and anticancer therapies.

Key Findings :

  • Inhibition of Cyclooxygenase Enzymes : Studies indicate that (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol can selectively inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition could lead to reduced inflammation in conditions such as arthritis .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its structural features allow it to interact with various biological targets, making it valuable in drug discovery processes.

Applications :

  • Enzyme Interaction Studies : The compound has been shown to interact with serine proteases and kinases, modulating their activity and potentially influencing signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling. The compound demonstrated a dose-dependent effect on cytokine levels, suggesting its therapeutic potential in managing inflammation .

Cancer Research

Preliminary investigations into the effects of this compound on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of more complex molecules used in various applications.

PropertyValue
SolubilitySoluble in water
BioavailabilityModerate
Half-lifeVaries by formulation
Therapeutic IndexUnder investigation

Mechanism of Action

The mechanism of action of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with methylthio or related functional groups, such as:

  • Benzene, (methylthio)-
  • Benzyl alcohol derivatives
  • Thiazole derivatives

Uniqueness

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Biological Activity

(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol, also known as a chiral alcohol, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H12OS\text{C}_9\text{H}_{12}\text{OS}

It consists of a phenyl group substituted with a methylsulfanyl group and a hydroxyl group, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the table below:

Bacterial Species MIC (μg/mL) Gram Stain Morphology
Staphylococcus aureus3.9PositiveSpherical
Salmonella enterica0.78NegativeRod
Escherichia coliNot activeNegativeRod

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs, indicating its potential therapeutic utility in managing inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxyl group. This interaction can influence enzyme activity and receptor binding, thereby modulating various biochemical pathways. The methylsulfanyl group may also facilitate interactions with specific molecular targets, enhancing the compound's overall efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of bacterial strains using agar-well diffusion methods. Results showed significant inhibition zones for Staphylococcus aureus and Salmonella enterica, supporting its use as an antibacterial agent .
  • Inhibition of COX Enzymes : Another study focused on the structure-activity relationship of similar compounds and identified that derivatives with methylsulfanyl groups exhibited enhanced COX-2 inhibition compared to their counterparts without this substitution .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or biocatalytic methods with alcohol dehydrogenases. Enantioselectivity is highly dependent on solvent polarity, temperature, and catalyst loading. For example, chiral ligands like BINAP in hydrogenation reactions can achieve >90% ee under optimized conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the (1S)-enantiomer.

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design for this compound?

  • Methodological Answer : The compound is a secondary alcohol with moderate polarity, exhibiting solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Stability studies under varying pH (2–12) and temperature (4–40°C) show decomposition above 60°C, necessitating storage at −20°C in inert atmospheres. Its logP value (~2.1) suggests suitability for membrane permeability assays .

Q. What spectroscopic techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the stereochemistry at C1 and the methylsulfanyl group’s position. Key signals include δ ~1.4 ppm (CH3_3-S) and δ ~4.2 ppm (CH-OH) .
  • IR : O-H stretch (~3350 cm1^{-1}) and C-S stretch (~680 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+ at m/z 184.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and interactions in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict transition states in enantioselective reductions, guiding catalyst design. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the hydroxyl group and enzyme active sites (e.g., ketoreductases), explaining stereochemical outcomes .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., Ru vs. Rh complexes) often stem from solvent effects or substrate/catalyst ratios. Systematic screening using Design of Experiments (DoE) identifies optimal parameters. For example, Rh-(R)-BINAP in IPA at 50°C achieves 94% ee, whereas Ru catalysts require lower temperatures (25°C) .

Q. How does the methylsulfanyl group influence regioselectivity in substitution reactions?

  • Methodological Answer : The -SCH3_3 group acts as a weak ortho/para director in electrophilic aromatic substitution. Nitration (HNO3_3/H2_2SO4_4) yields para-nitro derivatives (70% yield), confirmed by 1H^1H NMR (δ ~8.1 ppm, aromatic H) . Kinetic studies (UV-Vis monitoring) show accelerated substitution rates compared to non-sulfur analogs.

Q. What are the environmental degradation pathways of this compound, and how can ecotoxicity be assessed?

  • Methodological Answer : Aerobic biodegradation studies (OECD 301F) using activated sludge reveal partial mineralization (~40% in 28 days). LC-MS identifies sulfoxide intermediates. Ecotoxicity assays (Daphnia magna, EC50_{50} = 12 mg/L) suggest moderate aquatic toxicity, necessitating waste neutralization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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